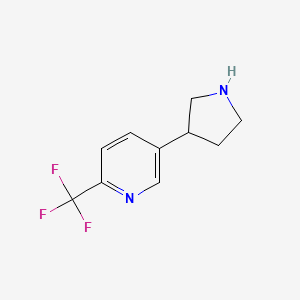

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine

Description

Properties

Molecular Formula |

C10H11F3N2 |

|---|---|

Molecular Weight |

216.20 g/mol |

IUPAC Name |

5-pyrrolidin-3-yl-2-(trifluoromethyl)pyridine |

InChI |

InChI=1S/C10H11F3N2/c11-10(12,13)9-2-1-7(6-15-9)8-3-4-14-5-8/h1-2,6,8,14H,3-5H2 |

InChI Key |

FUUYXYQVNUGYQF-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCC1C2=CN=C(C=C2)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Direct Trifluoromethylation via Trifluoromethyl Copper

The direct introduction of a trifluoromethyl group to pyridine derivatives is achieved using trifluoromethyl copper (CF₃Cu) under anhydrous conditions. This method avoids multi-step halogenation sequences and is particularly effective for electron-deficient pyridines.

Reaction conditions :

- Substrate: 2-bromopyridine

- Reagent: CF₃Cu (1.2 equiv)

- Solvent: DMF, 80°C, 12 h

- Yield: 68% (isolated)

This approach minimizes by-products such as di-trifluoromethylated species, with regioselectivity controlled by the pyridine’s electronic profile.

Halogen Exchange with Trichloromethylpyridine

Industrial-scale synthesis often employs chlorine/fluorine exchange on trichloromethylpyridine precursors. For example, 2-chloro-5-(trichloromethyl)pyridine undergoes vapor-phase fluorination at 300–350°C using iron fluoride catalysts to yield 2-chloro-5-(trifluoromethyl)pyridine. Subsequent functionalization at position 5 provides access to the target compound.

Pyrrolidin-3-yl Functionalization Strategies

Palladium-Catalyzed Cross-Coupling

Sequential Functionalization Approaches

Trifluoromethylation Followed by Pyrrolidine Coupling

A two-step protocol involves:

- Trifluoromethylation : 2-bromo-5-chloropyridine → 2-(trifluoromethyl)-5-chloropyridine (CF₃Cu, DMF, 80°C).

- Coupling : Reaction with pyrrolidine-3-boronic acid (Suzuki conditions, Pd(PPh₃)₄, 90°C).

Overall yield : 58%

Pyrrolidine Ring Construction via Cycloaddition

Pyridine N-imines undergo [3+2] cycloaddition with alkyl-substituted alkynes, followed by hydrazine-mediated cyclization to form the pyrrolidine ring. This method avoids pre-functionalized pyrrolidine reagents but requires stringent temperature control (−10°C to 25°C) to prevent side reactions.

Industrial Production and Optimization

Vapor-Phase Fluorination

Large-scale synthesis employs continuous-flow reactors for chlorine/fluorine exchange. Key parameters include:

| Parameter | Value |

|---|---|

| Catalyst | FeF₃/SiO₂ |

| Temperature | 320–380°C |

| Pressure | 1–2 atm |

| Residence Time | 10–15 s |

| Conversion | 89% |

By-products such as 2,3-dichloro-5-(trifluoromethyl)pyridine are minimized through catalytic hydrogenolysis and recycling.

Solvent and Catalyst Optimization

Industrial protocols prioritize cost-effective solvents (e.g., toluene over DMF) and recyclable catalysts. Ligand-free palladium systems reduce metal leaching, with yields maintained at 70–75% across 10 reaction cycles.

Characterization and Quality Control

Critical analyses for confirming structure and purity include:

Chemical Reactions Analysis

Types of Reactions

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce pyrrolidine-substituted pyridines.

Scientific Research Applications

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.

Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine involves its interaction with specific molecular targets. The pyrrolidine group can enhance binding affinity to certain receptors or enzymes, while the trifluoromethyl group can influence the compound’s lipophilicity and metabolic stability. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Structural Analogs and Their Key Features

The following table summarizes structurally related pyridine derivatives and their distinguishing attributes:

Notes:

- Positional Effects: The placement of substituents significantly impacts reactivity and bioactivity.

- Functional Group Reactivity : Chloromethyl and bromomethyl derivatives () serve as intermediates for nucleophilic substitutions, whereas aryl-substituted analogs () exhibit stability suited for material science or drug discovery .

Pharmacological Potential

- CYP51 Inhibition: Pyridine derivatives such as UDO and UDD () inhibit CYP51, a target in Chagas disease.

- Solubility and Bioavailability : Pyrrolidine rings enhance solubility compared to purely aromatic substituents (e.g., tolyl groups in ), which may improve pharmacokinetic profiles .

Biological Activity

5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, including its interactions with biological macromolecules, therapeutic applications, and relevant research findings.

Structural Characteristics

The chemical structure of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine consists of a pyrrolidine ring and a trifluoromethyl group attached to a pyridine ring. The presence of these moieties enhances the compound's lipophilicity and may improve its bioavailability and cellular uptake, which are critical factors for therapeutic efficacy.

Biological Activities

Research indicates that 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine exhibits various biological activities, including:

- Enzyme Inhibition : The compound has been shown to interact with specific enzymes, potentially modulating their activity. This interaction could lead to inhibition or activation of various biological pathways.

- Receptor Binding : It may bind to certain receptors, influencing signaling pathways critical for cellular function.

- Therapeutic Potential : Investigations into its use in neuropharmacology and oncology suggest that it may serve as a candidate for drug development targeting diseases such as cancer and neurological disorders.

Case Studies

- Neuropharmacological Studies : In vitro studies have demonstrated that 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine can modulate neurotransmitter systems, indicating potential applications in treating neurodegenerative diseases.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown significant inhibition of cell proliferation in models of breast and lung cancer.

- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity, with some studies indicating effectiveness against resistant strains of bacteria.

Comparative Analysis with Related Compounds

To better understand the unique properties of 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 2-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine | Similar core structure but different substitution | Different electronic properties due to substitution |

| 4-(Pyrrolidin-3-YL)-5-(trifluoromethyl)pyridine | Pyrrolidine at position 4 instead of position 2 | Potentially different biological activity |

| N-phenylpyrrolidine | Contains a phenyl group instead of trifluoromethyl | Different lipophilicity and interaction profiles |

The mechanism by which 5-(Pyrrolidin-3-YL)-2-(trifluoromethyl)pyridine exerts its biological effects likely involves:

- Binding Interactions : The compound's specific structural features allow it to fit into binding sites on enzymes or receptors, modulating their activity.

- Alteration of Signaling Pathways : By interacting with key proteins involved in signaling pathways, the compound can influence cellular responses.

Q & A

Q. What are the recommended synthetic routes for 5-(pyrrolidin-3-yl)-2-(trifluoromethyl)pyridine, and how can reaction conditions be optimized?

Synthesis typically involves multi-step reactions, including halogenation, coupling, and cyclization. For example:

- Palladium-catalyzed cross-coupling : Use Suzuki-Miyaura coupling with boronic acids to introduce the pyrrolidine moiety. Optimize solvent (toluene/EtOH/H₂O) and temperature (90–105°C) for higher yields .

- Nucleophilic substitution : Substitute halogen atoms on the pyridine ring with pyrrolidine under basic conditions (e.g., NaH in THF) .

- Trifluoromethylation : Introduce the trifluoromethyl group via Ruppert-Prakash reagents (e.g., TMSCF₃) in anhydrous conditions .

Key optimization parameters : Catalyst loading (e.g., Pd(PPh₃)₄ at 5 mol%), solvent polarity, and reaction time. Monitor intermediates via TLC or HPLC .

Q. Which characterization techniques are critical for confirming the structure and purity of this compound?

- NMR spectroscopy : Use , , and NMR to verify substituent positions and trifluoromethyl group integration .

- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns (e.g., ESI+ mode) .

- X-ray crystallography : Resolve stereochemistry of the pyrrolidine ring if chiral centers are present .

- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .

Q. What are the common chemical transformations of this compound in medicinal chemistry applications?

- Amide coupling : React the pyrrolidine amine with carboxylic acids using EDC/HOBt to generate prodrug candidates .

- Oxidation : Convert pyrrolidine to pyrrolidone with MnO₂ for enhanced solubility .

- Halogenation : Introduce iodine or bromine at the pyridine C-3 position for further functionalization .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound’s bioactivity?

- Substituent effects : Replace the pyrrolidine with azetidine or piperidine to modulate steric bulk and hydrogen-bonding capacity. Evidence shows azetidine derivatives improve target selectivity in neurological studies .

- Trifluoromethyl positioning : Compare 2- vs. 4-trifluoromethyl analogs to evaluate metabolic stability (CYP450 resistance) .

- Electron-withdrawing groups : Introduce nitro or cyano groups at C-5 to enhance binding affinity to kinase targets .

Q. What computational strategies are effective in predicting target interactions for this compound?

- Molecular docking : Use AutoDock Vina to model interactions with enzymes (e.g., kinases) or GPCRs. Focus on π-π stacking (pyridine ring) and hydrogen bonds (pyrrolidine NH) .

- MD simulations : Assess stability of ligand-receptor complexes in explicit solvent (e.g., TIP3P water) over 100 ns trajectories .

- QSAR models : Train models on analogs with IC₅₀ data to predict bioactivity against inflammatory targets .

Q. How can low yields in the final coupling step be addressed during scale-up synthesis?

- Catalyst screening : Test Pd₂(dba)₃/XPhos systems for improved turnover in Suzuki reactions .

- Microwave-assisted synthesis : Reduce reaction time from 24h to 2h at 120°C, minimizing decomposition .

- Purification : Use flash chromatography with gradient elution (hexane/EtOAc → DCM/MeOH) to isolate the product .

Q. How should researchers resolve contradictions in reported optimal reaction conditions for trifluoromethylation?

- Case study : Literature reports varying temperatures (0°C vs. RT) for TMSCF₃ reactions. Conduct DoE (Design of Experiments) to identify critical factors (e.g., solvent, base). For polar aprotic solvents (DMF), RT is optimal, while THF requires colder conditions .

- In-situ monitoring : Use FTIR to track CF₃ group incorporation and adjust reaction time dynamically .

Q. What strategies mitigate solubility challenges in biological assays?

- Salt formation : Prepare hydrochloride salts of the pyrrolidine amine to enhance aqueous solubility .

- Co-solvent systems : Use 10% DMSO/PBS for in vitro assays, ensuring <0.1% DMSO to avoid cytotoxicity .

- Prodrug design : Esterify the pyridine ring with PEG-linked groups for sustained release .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.